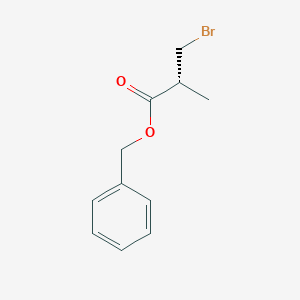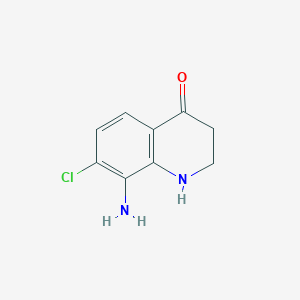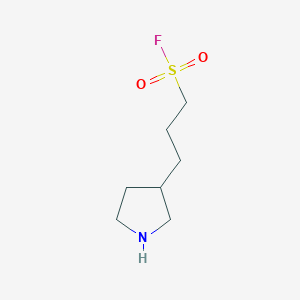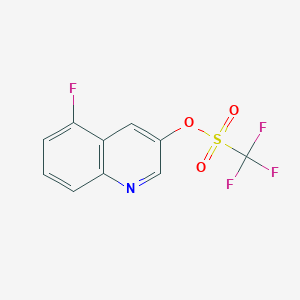
5-Fluoroquinolin-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.
Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.
Aplicaciones Científicas De Investigación
5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.
6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.
8-Fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H5F4NO3S |
|---|---|
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
(5-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H |
Clave InChI |
ZPDUADUTTQLVTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


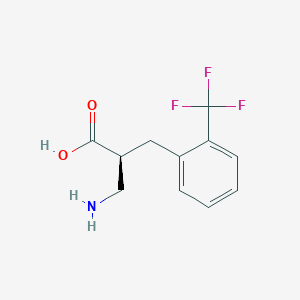


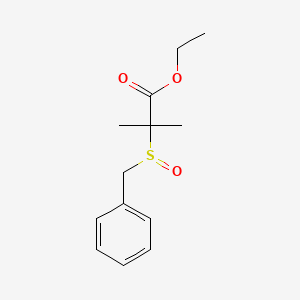
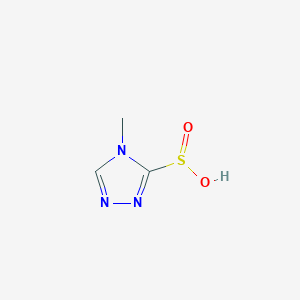
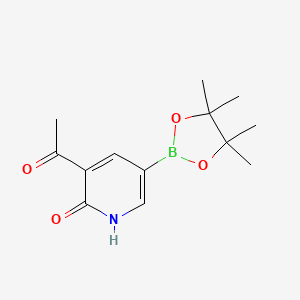
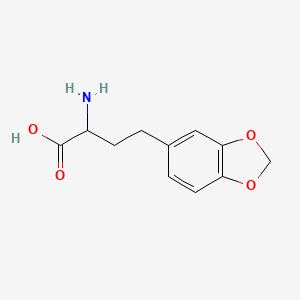


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

